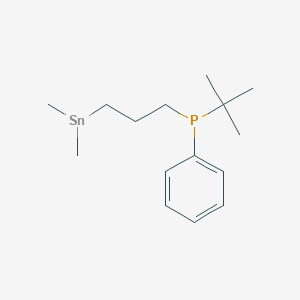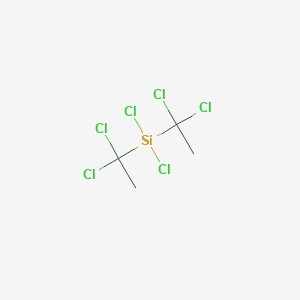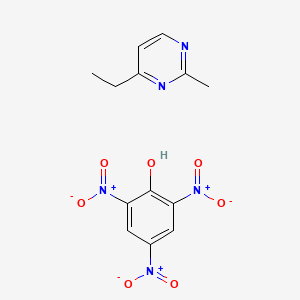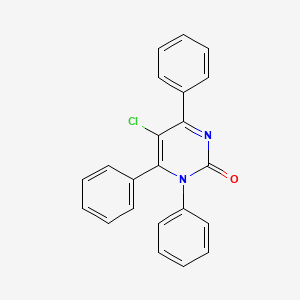
5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea in the presence of a catalyst. The reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides
Reduction: Reduction of the pyrimidine ring
Substitution: Halogen substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic reagents such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Potential use as a probe in biochemical assays
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities
Industry: Utilized in the development of advanced materials, such as organic semiconductors
Mécanisme D'action
The mechanism of action of 5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triphenyl-2-pyrazoline: Another heterocyclic compound with similar structural features
5-Bromo-1,4,6-triphenylpyrimidin-2(1H)-one: A halogenated pyrimidine with bromine instead of chlorine
Uniqueness
5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific chemical reactions or developing targeted pharmaceuticals.
Propriétés
Numéro CAS |
88039-38-7 |
|---|---|
Formule moléculaire |
C22H15ClN2O |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
5-chloro-1,4,6-triphenylpyrimidin-2-one |
InChI |
InChI=1S/C22H15ClN2O/c23-19-20(16-10-4-1-5-11-16)24-22(26)25(18-14-8-3-9-15-18)21(19)17-12-6-2-7-13-17/h1-15H |
Clé InChI |
LTEZBZLOJVPRAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)
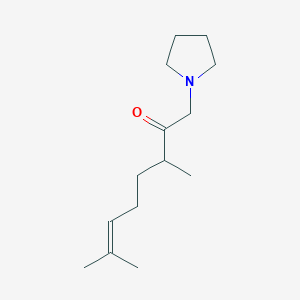
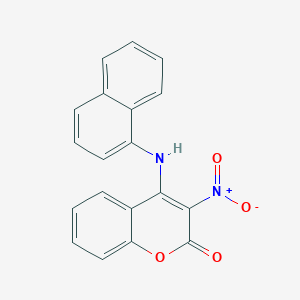
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)
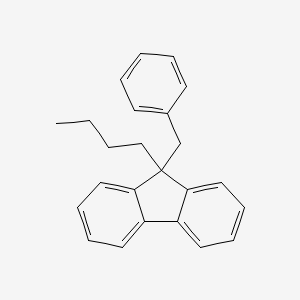
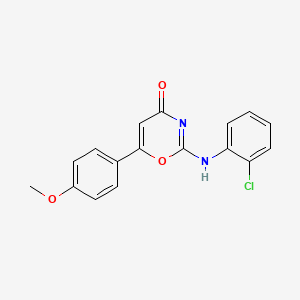
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
phosphanium chloride](/img/structure/B14389539.png)
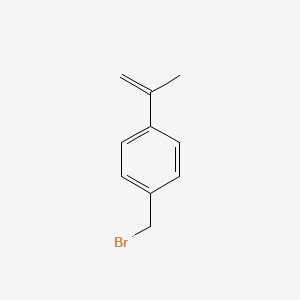
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide](/img/structure/B14389548.png)
